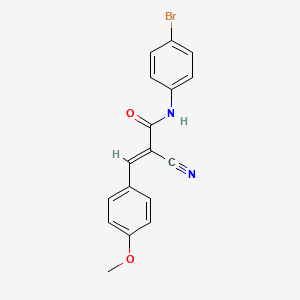

N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

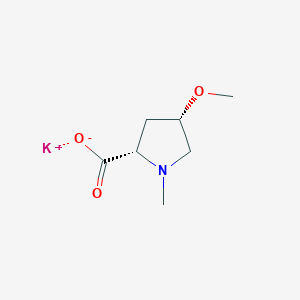

N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Photoreactivity in Model Compounds

Molecules with substituted nitrobenzyl groups linked to N-(4-hydroxy-3-methoxybenzyl)acetamide exhibit distinct photoreactivity patterns under irradiation. Those with carbonate linkages decomposed at slower rates compared to those with ether linkages. The electronic characteristics of the benzylic carbon influenced the rate of decomposition, with dimethoxy-substituted benzyl groups decomposing more slowly than monomethoxy-substituted ones (Katritzky et al., 2003).

2. Role in Antioxidant Activity

Capsaicin analogues related to N-(4-hydroxy-3-methoxybenzyl)acetamide were studied to estimate their antioxidant capabilities. Through computational methods, the stability of various radicals was investigated, outlining the most reactive site for hydrogen atom abstraction and proton transfer. Phenoxyl anion formation, favored in polar media, was a significant aspect, and its formation was investigated via infrared spectroscopy (Yancheva et al., 2020).

3. Synthetic Utility in Pharmaceutical Products

The acetamide moiety, a common functional group in many natural and pharmaceutical products, is central to new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt. These compounds act as simple equivalents of N-acetamide nucleophiles and are utilized in synthetic studies of natural and pharmaceutical products, showcasing their versatility and stability (Sakai et al., 2022).

4. Applications in Imaging Brain Receptors

Compounds similar to N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide were developed as (11)C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. The ligands showed high brain uptake of radioactivity, with a significant portion bound specifically to PBR. This highlights the potential use of these compounds in sensitive imaging of brain receptors (Briard et al., 2008).

Mechanism of Action

Target of Action

The primary target of N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide is the Transient Receptor Potential Melastatin-8 (TRPM8) channel . This channel is a cold and menthol-gated ion channel necessary for the detection of cold temperatures in the mammalian peripheral nervous system .

Mode of Action

This compound acts as a selective and potent antagonist of the TRPM8 channel . It blocks cold-induced and TRPM8-agonist-induced activation of rat, human, and murine TRPM8 channels, including those on primary sensory neurons .

Biochemical Pathways

The compound’s action on the TRPM8 channel affects the thermoregulation system . By blocking the activation of TRPM8, it attenuates autonomic and behavioral cold defenses, thus affecting the body’s response to cold temperatures .

Pharmacokinetics

It has been observed that intravenous administration of the compound is more effective in decreasing body temperature in rats than intrathecal or intracerebroventricular administration . This suggests a peripheral action of the compound .

Result of Action

The compound’s action results in a decrease in deep body temperature . It also attenuates cold-induced c-Fos expression in the lateral parabrachial nucleus, indicating a site of action within the cutaneous cooling neural pathway to thermoeffectors .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature The same dose readily decreases body temperature if rats are kept at a high ambient temperature during the infusion and transferred to a low ambient temperature immediately thereafter . This suggests that both a successful delivery of the compound to the skin (high cutaneous perfusion) and the activation of cutaneous TRPM8 channels (by cold) are required for its action .

Properties

IUPAC Name |

2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-21-16-9-14(11-19-17(20)10-18)7-8-15(16)22-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPCKUCIMAMDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCl)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

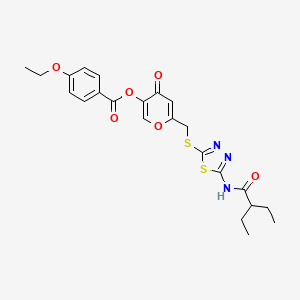

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)

ruthenium(II) chloride](/img/structure/B2510590.png)

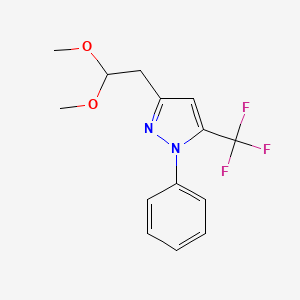

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)

![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)

![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)

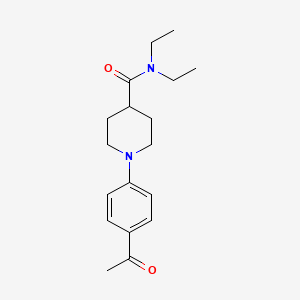

![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)